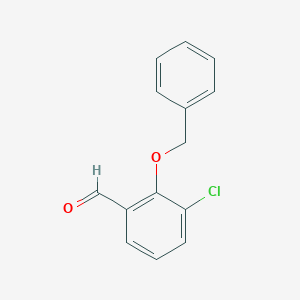

2-(Benzyloxy)-3-chlorobenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMNONQHCYDKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 3 Chlorobenzaldehyde

O-Alkylation Strategies for Benzyloxy Group Introduction

The introduction of a benzyloxy group via O-alkylation is a common and effective strategy. This typically involves the reaction of a hydroxyl-substituted benzaldehyde (B42025) with a benzyl (B1604629) halide.

The most direct route to 2-(Benzyloxy)-3-chlorobenzaldehyde is the benzylation of 2-hydroxy-3-chlorobenzaldehyde. This reaction follows the principles of ether synthesis, with several established protocols.

The Williamson ether synthesis is a cornerstone of conventional etherification. This method involves the deprotonation of the hydroxyl group of 2-hydroxy-3-chlorobenzaldehyde by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks a benzyl halide, such as benzyl bromide or benzyl chloride, in an SN2 reaction to form the desired ether. Common bases used include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

A similar synthesis has been reported for 2-chloro-3-benzyloxy-4-methoxybenzaldehyde, where 2-chloro-3-hydroxy-4-methoxybenzaldehyde (B1582899) was refluxed with benzyl chloride and potassium carbonate in ethanol. prepchem.com This demonstrates the general applicability of the Williamson etherification to substituted hydroxybenzaldehydes.

Phase transfer catalysis (PTC) offers a significant improvement for reactions involving reactants in immiscible phases, such as an aqueous base and an organic substrate. In the context of benzylation, a phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetra-n-butylammonium iodide (TBAI) or benzyltriethylammonium chloride (TEBAC), facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the benzyl halide is present. mdpi.com This technique can lead to milder reaction conditions, faster reaction times, and improved yields by increasing the effective concentration of the nucleophile in the organic phase. For instance, the condensation of chloromethylbenzyl ether with chloro-substituted benzaldehydes has been successfully carried out in the presence of sodium hydroxide (B78521) and TEBAC as a phase transfer catalyst. socar.az

The efficiency of the benzylation of phenolic compounds can be significantly enhanced by optimizing the reaction conditions and the catalytic system. The choice of base, solvent, and catalyst plays a crucial role. Potassium carbonate (K₂CO₃) is a widely used base due to its moderate reactivity and ease of handling. researchgate.net The addition of a co-catalyst like tetra-n-butylammonium iodide (TBAI) can accelerate the reaction, particularly when less reactive alkyl chlorides are used. The iodide ion can undergo a Finkelstein reaction with the alkyl chloride to generate a more reactive alkyl iodide in situ.

Research into the etherification of alcohols and phenols has demonstrated the efficacy of the K₂CO₃/TBAI system in a solvent like dimethyl sulfoxide (B87167) (DMSO). pnu.ac.ir The following table, based on data for the synthesis of benzyl ethyl ether, illustrates the effect of different bases on the reaction yield, highlighting the superiority of potassium carbonate in this system. pnu.ac.ir

| Entry | Base | Yield (%) |

|---|---|---|

| 1 | Na₂CO₃ | 68 |

| 2 | K₂CO₃ | 91 |

| 3 | (NH₄)₂CO₃ | 64 |

This data underscores the importance of selecting the appropriate base to maximize the yield of the desired ether product. pnu.ac.ir

In cases where multiple hydroxyl groups are present on the benzaldehyde ring, regioselective benzylation becomes a synthetic challenge. One strategy to achieve this is through the use of protecting groups. By selectively protecting one or more hydroxyl groups, the remaining free hydroxyl can be benzylated. Subsequent deprotection then yields the desired isomer. The regioselectivity can be influenced by factors such as the nature of the protecting group, the solvent, and steric hindrance. For example, solvent-controlled regioselective benzylation has been observed in carbohydrate chemistry, where changing the solvent from DMF to THF can alter the position of benzylation on a diol due to differences in hydrogen bonding networks and the relative acidity of the hydroxyl groups. beilstein-journals.org These principles can be applied to appropriately substituted dihydroxy-chlorobenzaldehydes to direct the benzylation to the desired position.

Benzylation of 2-Hydroxy-3-chlorobenzaldehyde Precursors

Functionalization of Substituted Benzaldehyde Scaffolds

An alternative approach to synthesizing 2-(Benzyloxy)-3-chlorobenzaldehyde is to start with a benzaldehyde that already has some of the required substituents and then introduce the remaining groups. A powerful method for this is directed ortho-lithiation.

This strategy can be applied to 3-chlorobenzaldehyde (B42229). To prevent the highly reactive organolithium reagent from attacking the aldehyde group, it is first protected, for example, as a dioxolane acetal (B89532). The resulting 2-(3-chlorophenyl)-1,3-dioxolane (B7848154) can then be treated with a strong base like n-butyllithium (n-BuLi). The chloro and acetal groups direct the lithiation to the ortho position (the C-2 position). This lithiated intermediate can then be reacted with an electrophile to introduce the benzyloxy group. A potential route, though not explicitly detailed in the literature for this specific transformation, could involve reaction with an oxygen source followed by benzylation. Research has shown the successful introduction of various other electrophiles at the 2-position of 3-chlorobenzaldehyde using this ortho-lithiation strategy, followed by deprotection of the acetal to regenerate the aldehyde. researchgate.net

Ortho-Lithiation and Subsequent Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic rings. harvard.edu In the context of synthesizing 2-(benzyloxy)-3-chlorobenzaldehyde, this approach would theoretically involve the use of the benzyloxy group as a directed metalation group (DMG). The oxygen atom of the benzyloxy group can coordinate to an organolithium reagent, such as n-butyllithium or sec-butyllithium, directing the deprotonation to the adjacent ortho position (the 3-position). prepchem.comchemicalbook.com

The general mechanism involves the formation of a transient aryllithium intermediate. This intermediate is then quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to introduce the chlorine atom at the 3-position. The benzyloxy group is a moderately strong DMG, and its effectiveness can be influenced by the reaction conditions, including the choice of solvent and the specific organolithium reagent used. prepchem.com

While this method is theoretically sound and widely applied for the synthesis of substituted aromatics, specific documented examples for the direct ortho-lithiation and chlorination of 2-benzyloxybenzaldehyde to yield 2-(benzyloxy)-3-chlorobenzaldehyde are not prevalent in the reviewed literature. However, the principles of DoM strongly suggest its feasibility.

Table 1: Potential Reagents for Ortho-Lithiation and Electrophilic Quenching

| Step | Reagent Class | Specific Example(s) | Purpose |

| 1 | Directed Metalation Group (DMG) | Benzyloxy group | Directs lithiation to the ortho position |

| 2 | Organolithium Reagent | n-Butyllithium, sec-Butyllithium | Deprotonation of the aromatic ring |

| 3 | Electrophilic Chlorine Source | N-Chlorosuccinimide (NCS) | Introduction of the chlorine atom |

Introduction of Halogen Substituents onto Benzyloxybenzaldehyde Cores

A more commonly documented and arguably more traditional approach to the synthesis of 2-(benzyloxy)-3-chlorobenzaldehyde involves a two-step process: the synthesis of 3-chloro-2-hydroxybenzaldehyde (B16314) followed by benzylation.

The initial step is the synthesis of 3-chloro-2-hydroxybenzaldehyde. One established method for this is the Reimer-Tiemann reaction, where 2-chlorophenol (B165306) is treated with chloroform (B151607) in the presence of a strong base like sodium hydroxide. nih.gov This reaction introduces a formyl group (-CHO) onto the aromatic ring, primarily at the position ortho to the hydroxyl group.

Once 3-chloro-2-hydroxybenzaldehyde is obtained and purified, the subsequent step is a Williamson ether synthesis to introduce the benzyl group. beilstein-journals.org This involves the deprotonation of the phenolic hydroxyl group with a base, typically a carbonate such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks benzyl bromide or benzyl chloride, resulting in the formation of the desired 2-(benzyloxy)-3-chlorobenzaldehyde.

Table 2: Two-Step Synthesis of 2-(Benzyloxy)-3-chlorobenzaldehyde

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Reimer-Tiemann Reaction | 2-Chlorophenol | Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | 3-Chloro-2-hydroxybenzaldehyde |

| 2 | Williamson Ether Synthesis | 3-Chloro-2-hydroxybenzaldehyde | Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃) | 2-(Benzyloxy)-3-chlorobenzaldehyde |

Direct electrophilic chlorination of 2-benzyloxybenzaldehyde is another potential route. However, controlling the regioselectivity of this reaction can be challenging. The benzyloxy and aldehyde groups are both ortho, para-directing, which could lead to a mixture of chlorinated products.

Multicomponent Reaction (MCR) Approaches Involving Benzaldehyde Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, minimizing waste and synthetic steps. sigmaaldrich.com While the direct synthesis of 2-(benzyloxy)-3-chlorobenzaldehyde via an MCR is not explicitly reported, MCRs are widely used for the synthesis of diverse heterocyclic and carbocyclic scaffolds from benzaldehyde derivatives.

For instance, a Povarov reaction, a type of multicomponent reaction, can utilize a benzaldehyde derivative, an aniline, and a dienophile to construct substituted quinolines. sigmaaldrich.com It is conceivable that a strategically designed MCR could assemble a precursor molecule that can be subsequently converted to 2-(benzyloxy)-3-chlorobenzaldehyde. This would likely involve using a simpler benzaldehyde in the MCR and then introducing the benzyloxy and chloro substituents in later steps. The power of MCRs lies in their ability to rapidly generate molecular complexity from simple building blocks.

Chemo-Enzymatic or Biocatalytic Pathways for Selective Synthesis

The application of enzymes in organic synthesis, or biocatalysis, offers the potential for high selectivity under mild reaction conditions. For the synthesis of 2-(benzyloxy)-3-chlorobenzaldehyde, chemo-enzymatic pathways remain largely speculative but are grounded in established enzymatic capabilities.

One hypothetical route could involve the use of a halogenase enzyme. These enzymes are capable of regioselectively introducing halogen atoms onto aromatic rings. A suitable halogenase could potentially chlorinate 2-benzyloxybenzaldehyde at the 3-position. However, the substrate specificity of known halogenases would be a critical factor.

Another possibility involves the enzymatic oxidation of a precursor. For example, a biocatalyst could be employed for the selective oxidation of 2-(benzyloxy)-3-chlorotoluene to the corresponding aldehyde. Carboxylic acid reductases (CARs) are a class of enzymes that can reduce carboxylic acids to aldehydes, and alcohol oxidases can convert alcohols to aldehydes, showcasing the potential for enzymatic control of the aldehyde functionality.

Currently, there are no specific, documented chemo-enzymatic or biocatalytic methods for the direct synthesis of 2-(benzyloxy)-3-chlorobenzaldehyde. This area represents a frontier for future research, with the potential to develop more sustainable and selective synthetic routes.

Reactivity and Transformations of 2 Benzyloxy 3 Chlorobenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in 2-(benzyloxy)-3-chlorobenzaldehyde is a key site for chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is fundamental to many of its transformations.

The aldehyde can be reduced to the corresponding primary alcohol, (2-(benzyloxy)-3-chlorophenyl)methanol. This reduction can be achieved using various reducing agents. While specific examples for the reduction of 2-(benzyloxy)-3-chlorobenzaldehyde are not detailed in the provided results, the general transformation of benzaldehydes to benzyl (B1604629) alcohols is a well-established reaction. For instance, the reduction of similar aldehydes can be accomplished through catalytic hydrogenation. chemicalbook.com The resulting alcohol can then undergo further reactions, such as oxidation back to the carboxylic acid. The dehydrogenation of primary alcohols to carboxylic acids can be achieved using catalysts like silver carbonate. dtu.dk

Aldehydes react with alcohols in the presence of an acid catalyst to form acetals. libretexts.orgresearchgate.net This reaction proceeds through a hemiacetal intermediate. libretexts.org The formation of acetals is a common strategy to protect the aldehyde group during other chemical transformations. nih.gov For example, 2-substituted 3-chlorobenzaldehyde (B42229) acetals have been prepared from 2-(3-chlorophenyl)-1,3-dioxolanes. researchgate.net The reaction is reversible, and the aldehyde can be regenerated by hydrolysis of the acetal (B89532). libretexts.org A variety of acid catalysts, including conventional acids like hydrochloric acid and solid acids, can be used for acetalization. nih.govorganic-chemistry.org

Table 1: Examples of Acetal Formation Reactions

| Aldehyde/Ketone | Alcohol/Diol | Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde (B42025) | Ethylene Glycol | Fe5F | 2-Phenyl-1,3-dioxolane | researchgate.net |

| Acetophenone (B1666503) | Ethylene Glycol | Fe5F | 2-Methyl-2-phenyl-1,3-dioxolane | researchgate.net |

| Various Aldehydes | Methanol (B129727) | 0.1 mol % HCl | Dimethyl acetals | nih.gov |

| Aldehydes | Alcohols | Eosin Y (photocatalyst) | Acetals | organic-chemistry.org |

Condensation Reactions

Condensation reactions involving the aldehyde group are crucial for the construction of larger molecules and heterocyclic systems.

2-(Benzyloxy)-3-chlorobenzaldehyde reacts with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). wikipedia.orgyoutube.com This reaction typically involves nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration. wikipedia.org Schiff bases are versatile intermediates in organic synthesis and have been investigated for various applications. wikipedia.orgnih.gov For instance, new Schiff bases have been synthesized from 2-chlorobenzaldehyde (B119727) and various amines, and their properties have been studied. nih.gov The formation of Schiff bases can be catalyzed by acids. nih.gov

Table 2: Synthesis of Schiff Bases from Aldehydes and Amines

| Aldehyde | Amine | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Natural acid catalyst | Schiff Base | nih.gov |

| o-Vanillin | 4,4'-Oxydianiline | Methanol, room temperature | Schiff Base | wikipedia.org |

| Substituted Benzaldehydes | 1,2,3-Triazole-based bis-acid hydrazide | Ethanol, reflux, cat. HCl | 1,2,3-Triazole bearing bis-Schiff bases | nih.gov |

| Substituted Furaldehyde | 1,2,3-Triazole-based amine | Grinding (solvent-free) or stirring at 100°C | 1,2,3-Triazole-Furan Scaffold Schiff bases | researchgate.net |

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound in the presence of a basic catalyst, typically a weak amine. wikipedia.orgsigmaaldrich.com This reaction with 2-(benzyloxy)-3-chlorobenzaldehyde would lead to the formation of an α,β-unsaturated product after dehydration. wikipedia.org The reaction can be modified, for example, by using pyridine (B92270) as a solvent in what is known as the Doebner modification. organic-chemistry.org Sequential Knoevenagel condensation and cyclization reactions have been developed to synthesize indene (B144670) and benzofulvene derivatives. nih.gov

Chalcones are another important class of compounds synthesized from benzaldehydes. acs.org They are typically prepared through a Claisen-Schmidt condensation of a benzaldehyde with an acetophenone in the presence of a base, such as sodium hydroxide (B78521). youtube.comnih.gov Chalcones, which are α,β-unsaturated ketones, serve as precursors for the synthesis of various heterocyclic compounds. acs.orgnih.gov While a direct synthesis of a chalcone (B49325) from 2-(benzyloxy)-3-chlorobenzaldehyde is not explicitly described in the provided results, the general methodology is well-established for a wide range of substituted benzaldehydes and acetophenones. nih.govnih.govyoutube.com

Wittig Reactions and Olefination Strategies

The Wittig reaction provides a powerful method for converting aldehydes and ketones into alkenes. udel.edumasterorganicchemistry.com In this reaction, a phosphorus ylide, also known as a phosphorane, reacts with an aldehyde or ketone to yield an olefin and a phosphine (B1218219) oxide. udel.edumasterorganicchemistry.com The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. udel.edustackexchange.com

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. stackexchange.com This strained ring readily decomposes to the final alkene and triphenylphosphine (B44618) oxide. stackexchange.com The stereochemical outcome of the Wittig reaction, yielding either the E or Z isomer, is influenced by the nature of the ylide. udel.edu Unstabilized ylides generally favor the Z-alkene, while stabilized ylides predominantly form the E-alkene. stackexchange.com

While specific examples detailing the Wittig reaction of 2-(Benzyloxy)-3-chlorobenzaldehyde are not prevalent in the provided search results, the general principles of the Wittig reaction are well-established and applicable to this substrate. udel.edumasterorganicchemistry.comstackexchange.com

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of 2-(Benzyloxy)-3-chlorobenzaldehyde can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide.

Catalytic oxidation offers a direct route to synthesize esters from aldehydes. For instance, the oxidation of benzyl alcohol derivatives to the corresponding aldehydes and subsequently to esters can be achieved using various catalytic systems. researchgate.net Gold nanoparticles supported on alumina (B75360) have been shown to catalyze the aerobic oxidation of benzyl alcohol, with solvent choice playing a crucial role in product selectivity between the aldehyde and the carboxylic acid. researchgate.net In some cases, over-oxidation can lead to the formation of benzyl benzoate. researchgate.net While direct catalytic oxidation of 2-(Benzyloxy)-3-chlorobenzaldehyde to an ester is not explicitly detailed, the principles of benzyl alcohol oxidation suggest its feasibility. researchgate.net

Reductive Amination Pathways

Reductive amination is a highly effective method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. harvard.edu This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120). harvard.edu Sodium triacetoxyborohydride is particularly selective for this reaction. harvard.edu

The reductive amination of benzaldehyde with ammonia, for example, can be catalyzed by ruthenium complexes to produce benzylamine. researchgate.net Similarly, palladium on activated carbon is a known catalyst for the reductive amination of 2-chloro-benzaldehyde with dimethylamine. google.com This suggests that 2-(Benzyloxy)-3-chlorobenzaldehyde would be a suitable substrate for reductive amination with various amines to produce the corresponding substituted benzylamines.

Reactivity of the Aryl Halide Moiety

The chloro substituent on the aromatic ring of 2-(Benzyloxy)-3-chlorobenzaldehyde provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. These reactions allow for the formation of new bonds between an aryl halide and various coupling partners.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or an aryltrifluoroborate, in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its high functional group tolerance and the formation of biaryl compounds. nih.gov While a specific Suzuki reaction with 2-(Benzyloxy)-3-chlorobenzaldehyde is not explicitly described, the general applicability of this reaction to aryl chlorides suggests its potential.

Sonogashira Reaction: The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction is a reliable method for the synthesis of substituted alkynes. organic-chemistry.org The Sonogashira reaction has been successfully applied to aryl bromides and even electron-poor aryl chlorides, indicating its potential utility with 2-(Benzyloxy)-3-chlorobenzaldehyde. beilstein-journals.orgresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a versatile method for C-C bond formation. organic-chemistry.org The catalyst system often consists of a palladium source, such as palladium(II) acetate, and a phosphine ligand. wikipedia.org The reaction is applicable to aryl halides, including chlorides, making it a viable transformation for 2-(Benzyloxy)-3-chlorobenzaldehyde. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Organoboron Compound | Pd catalyst, Base | Biaryl |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Substituted Alkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chadsprep.com This reaction is generally facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. chadsprep.comnih.gov

In the case of 2-(Benzyloxy)-3-chlorobenzaldehyde, the aldehyde group acts as a moderately electron-withdrawing group, which can activate the chlorine atom for nucleophilic attack. The reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288) in the presence of potassium carbonate demonstrates the principle of SNAr on a substituted benzaldehyde. walisongo.ac.id This suggests that 2-(Benzyloxy)-3-chlorobenzaldehyde could undergo substitution reactions with various nucleophiles, such as alkoxides, thiolates, or amines, to replace the chlorine atom. chadsprep.comwalisongo.ac.id

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(Benzyloxy)-3-chlorobenzaldehyde |

| 2-chloro-benzaldehyde |

| 4-fluorobenzaldehyde |

| 4-methoxyphenol |

| Benzyl alcohol |

| Benzylamine |

| Benzyl benzoate |

| Chromium trioxide |

| Dimethylamine |

| Potassium permanganate |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy group in 2-(benzyloxy)-3-chlorobenzaldehyde serves as a robust protecting group for the phenolic hydroxyl function. Its removal, or deprotection, is a critical step in many synthetic pathways. Additionally, the potential for rearrangement reactions involving this linkage has been a subject of chemical investigation.

Cleavage and Deprotection Strategies

The cleavage of the benzyl ether to unveil the corresponding phenol, 3-chloro-2-hydroxybenzaldehyde (B16314), is a synthetically important transformation. Several methods are commonly employed for the deprotection of benzyl ethers, with catalytic hydrogenolysis and the use of strong Lewis acids being the most prominent.

| Reagents and Conditions | Product | General Applicability | Reference |

|---|---|---|---|

| H₂, Pd/C, Solvent (e.g., Ethanol, Ethyl Acetate) | 3-Chloro-2-hydroxybenzaldehyde | Common and effective for benzyl ether cleavage. | General Knowledge |

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃), are also effective for the cleavage of benzyl ethers. The reaction likely proceeds through the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon. This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.

| Reagents and Conditions | Product | General Applicability | Reference |

|---|---|---|---|

| BBr₃, Solvent (e.g., Dichloromethane) | 3-Chloro-2-hydroxybenzaldehyde | Effective for cleaving aryl ethers, especially when other methods fail. | General Knowledge |

Rearrangement Reactions

The prepchem.comguidechem.com-Wittig rearrangement is a known transformation for certain benzyloxy-substituted aromatic compounds. This reaction typically involves the treatment of the benzyl ether with a strong base, such as an organolithium reagent, leading to the migration of the benzyl group from the oxygen to the adjacent carbon atom. Studies on analogous systems, such as 2-(benzyloxy)aryloxazolines and N-butyl-2-benzyloxybenzamides, have demonstrated the feasibility of such rearrangements. However, a direct, documented instance of a prepchem.comguidechem.com-Wittig rearrangement of 2-(benzyloxy)-3-chlorobenzaldehyde has not been identified in the reviewed scientific literature. The expected product of such a rearrangement would be a substituted diarylmethanol.

| Reaction Type | Typical Reagents | Potential Product | Observed in Analogs | Reference |

|---|---|---|---|---|

| prepchem.comguidechem.com-Wittig Rearrangement | Strong base (e.g., n-Butyllithium) | (2-Benzyl-3-chlorophenyl)(hydroxy)methanol | Yes, in 2-(benzyloxy)aryloxazolines and N-butyl-2-benzyloxybenzamides. | General Knowledge |

Applications in Organic Synthesis and Diverse Chemical Architectures

Precursor for Complex Natural Product Synthesis Intermediates

The synthesis of natural products often relies on a strategy of convergent or divergent synthesis, where complex molecular architectures are assembled from smaller, well-defined building blocks. The functional group array of 2-(benzyloxy)-3-chlorobenzaldehyde makes it a valuable precursor for intermediates in such synthetic endeavors.

The aldehyde group provides a reactive handle for a multitude of carbon-carbon bond-forming reactions, allowing for the extension of the molecule's carbon skeleton. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. This group is stable to a wide range of reaction conditions but can be selectively removed at a later stage in a synthetic sequence (e.g., via catalytic hydrogenation) to reveal a free phenol. This unmasked hydroxyl group can then participate in further transformations, such as etherification, esterification, or serve as a directing group for subsequent reactions on the aromatic ring. The chlorine atom also offers a site for modification, for instance, through various cross-coupling reactions. This combination of a reactive aldehyde, a protected phenol, and a halogenated aromatic ring provides multiple points for diversification, allowing chemists to use 2-(benzyloxy)-3-chlorobenzaldehyde as a starting point for the divergent synthesis of several complex intermediates from a single, common precursor.

Role in Catalyst and Ligand Development

The aldehyde functionality in 2-(Benzyloxy)-3-chlorobenzaldehyde serves as a key handle for the synthesis of Schiff base ligands. These ligands are readily formed through the condensation reaction with primary amines. The resulting imine nitrogen, along with the oxygen atom of the benzyloxy group (following deprotection to a hydroxyl group), can act as a bidentate chelating agent for various metal ions. The electronic properties of the aromatic ring, influenced by the chloro and benzyloxy substituents, can be fine-tuned to modulate the stability and catalytic activity of the resulting metal complexes.

While specific research detailing the catalytic applications of metal complexes derived directly from 2-(Benzyloxy)-3-chlorobenzaldehyde is limited, the broader class of salicylaldehyde-derived Schiff base complexes is well-established in catalysis. These complexes have been shown to be effective catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The potential for 2-(Benzyloxy)-3-chlorobenzaldehyde to serve as a precursor to such catalysts remains an area of interest for synthetic chemists.

The general synthetic route to a Schiff base ligand from 2-(Benzyloxy)-3-chlorobenzaldehyde and its subsequent complexation with a metal salt is depicted below:

| Step | Reactants | Product | Description |

| 1 | 2-(Benzyloxy)-3-chlorobenzaldehyde, Primary Amine (R-NH₂) | Schiff Base Ligand | Condensation reaction to form an imine bond. |

| 2 | Schiff Base Ligand, Metal Salt (e.g., MCl₂) | Metal-Schiff Base Complex | Coordination of the metal ion to the ligand. |

Contributions to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. The utility of a building block in combinatorial chemistry is dependent on its ability to be readily diversified through a variety of chemical reactions.

2-(Benzyloxy)-3-chlorobenzaldehyde possesses several features that make it a potentially attractive scaffold for the construction of combinatorial libraries. The aldehyde group can undergo a wide range of reactions, including but not limited to:

Reductive amination: To generate a diverse set of secondary amines.

Wittig reaction: To produce a variety of substituted alkenes.

Aldol (B89426) condensation: To form α,β-unsaturated ketones.

Grignard and organolithium additions: To create a range of secondary alcohols.

Furthermore, the benzyloxy group can be selectively cleaved to reveal a phenol, which can then be further functionalized. The chlorine atom also provides a site for modification, for instance, through nucleophilic aromatic substitution or cross-coupling reactions, although this is generally more challenging.

A hypothetical combinatorial library based on the 2-(Benzyloxy)-3-chlorobenzaldehyde scaffold could involve the following diversification steps:

| Diversification Point | Reaction Type | Resulting Functional Group |

| Aldehyde | Reductive Amination | Secondary Amine |

| Aldehyde | Wittig Reaction | Alkene |

| Benzyloxy Group (after deprotection) | Etherification | Ether |

| Benzyloxy Group (after deprotection) | Esterification | Ester |

While specific, large-scale combinatorial libraries explicitly utilizing 2-(Benzyloxy)-3-chlorobenzaldehyde as the core scaffold are not extensively documented in publicly available literature, its inherent reactivity profile suggests its suitability for such applications in the discovery of new bioactive molecules.

Spectroscopic and Structural Elucidation of 2 Benzyloxy 3 Chlorobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Connectivity and Environment

¹H NMR spectroscopy reveals the number of different types of protons and their immediate electronic environment. For 2-(benzyloxy)-3-chlorobenzaldehyde, the aldehydic proton is expected to appear as a singlet at a downfield chemical shift, typically between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. modgraph.co.uk The benzylic protons (CH₂) of the ether linkage would present as a singlet around 5.0-5.2 ppm. The aromatic protons of both the benzaldehyde (B42025) and benzyl (B1604629) rings will exhibit complex multiplets in the aromatic region (approximately 7.0-8.0 ppm).

For instance, in the related compound 2-(benzyloxy)-5-chlorobenzaldehyde, the benzylic protons appear as a singlet at 5.18 ppm, and the aldehydic proton is observed at 10.48 ppm. The aromatic protons show distinct signals: a doublet at 7.00 ppm, a multiplet from 7.34-7.44 ppm (corresponding to the benzyl group protons), a double doublet at 7.46 ppm, and a doublet at 7.80 ppm. rsc.org Similarly, for 2-(benzyloxy)-3,5-dibromobenzaldehyde, the benzylic and aldehydic protons are found at comparable shifts. rsc.org

The chemical shifts for the parent compound, 2-chlorobenzaldehyde (B119727), show the aldehydic proton at 10.42 ppm and the aromatic protons in the range of 7.34-7.86 ppm. chemicalbook.com These values provide a foundational reference for interpreting the spectrum of its benzyloxy derivative.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Benzyloxy)-3-chlorobenzaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Benzylic CH₂ | 5.0 - 5.2 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation (APT, DEPT-135)

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The carbonyl carbon of the aldehyde group in 2-(benzyloxy)-3-chlorobenzaldehyde is highly deshielded and is expected to resonate in the 188-192 ppm region. rsc.orglibretexts.org The benzylic carbon (CH₂) typically appears around 71 ppm. rsc.org The aromatic carbons, including those bearing the benzyloxy and chloro substituents, will have signals between 110 and 160 ppm.

In 2-(benzyloxy)-5-chlorobenzaldehyde, the carbonyl carbon is at 188.5 ppm, the benzylic carbon at 71.0 ppm, and the aromatic carbons span from 114.9 to 159.5 ppm. rsc.org For 2-chlorobenzaldehyde, the carbonyl carbon is at 189.2 ppm, with aromatic carbons appearing between 125.2 and 157.0 ppm. rsc.org The use of DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiments helps to distinguish between quaternary, CH, CH₂, and CH₃ carbons, further aiding in the complete assignment of the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Benzyloxy)-3-chlorobenzaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | 188 - 192 |

| Benzylic CH₂ | ~71 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Correlations

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, which is particularly useful for assigning adjacent protons in the aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. youtube.comnanalysis.com For example, the benzylic CH₂ proton signal would correlate with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). youtube.comusm.my This is crucial for connecting different fragments of the molecule. For instance, the aldehydic proton would show a correlation to the C1 carbon of the benzaldehyde ring, and the benzylic protons would show correlations to the C2 carbon of the benzaldehyde ring and the C1' carbon of the benzyl ring, confirming the ether linkage. usm.my

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.gov For 2-(benzyloxy)-3-chlorobenzaldehyde, the most characteristic absorption in the IR spectrum is the strong C=O stretching vibration of the aldehyde group, which is expected between 1685 and 1705 cm⁻¹ due to conjugation with the aromatic ring. libretexts.orglibretexts.orgpressbooks.puborgchemboulder.com Another diagnostic feature for aldehydes is the C-H stretching of the aldehydic proton, which typically appears as two weak bands around 2750 and 2850 cm⁻¹. libretexts.orgorgchemboulder.com

The C-O stretching vibration of the benzyl ether linkage is expected to produce a strong band in the region of 1200-1250 cm⁻¹. rsc.org The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range, and the C-Cl stretching vibration will be observed at lower wavenumbers. Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the aromatic rings. nih.gov The IR spectrum for the related 2-chlorobenzaldehyde shows a strong carbonyl peak around 1700 cm⁻¹. nist.govchemicalbook.com

Table 3: Key IR Absorption Frequencies for 2-(Benzyloxy)-3-chlorobenzaldehyde

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C=O Stretch | 1685 - 1705 | Strong |

| Aldehyde C-H Stretch | ~2750, ~2850 | Weak to Medium |

| Ether C-O Stretch | 1200 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of 2-(benzyloxy)-3-chlorobenzaldehyde (C₁₄H₁₁ClO₂). nih.gov This precise mass measurement is a definitive method for confirming the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. A primary fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, which would lead to the formation of a stable tropylium (B1234903) ion at m/z 91. researchgate.netyoutube.comwhitman.edu Another significant fragmentation would be the loss of a hydrogen atom (M-1) or the formyl group (M-29) from the aldehyde, which is characteristic for aromatic aldehydes. libretexts.orgmiamioh.edu The presence of chlorine would be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). For example, the mass spectrum of 3-chlorobenzaldehyde (B42229) shows a prominent molecular ion peak and significant fragments corresponding to the loss of H and CHO. nist.gov

Table 4: Expected Key Fragments in the Mass Spectrum of 2-(Benzyloxy)-3-chlorobenzaldehyde

| Fragment | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 246 | Molecular Ion |

| [M-H]⁺ | 245 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 217 | Loss of the formyl group |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like 2-(Benzyloxy)-3-chlorobenzaldehyde. In this method, the analyte in solution is aerosolized by a strong electric field, leading to the formation of gas-phase ions with minimal fragmentation. The resulting mass spectrum typically shows the protonated molecular ion [M+H]⁺, as well as adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

For 2-(Benzyloxy)-3-chlorobenzaldehyde (C₁₄H₁₁ClO₂), with a molecular weight of approximately 246.69 g/mol , the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 247.7. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a second peak at [M+2+H]⁺ (m/z ≈ 249.7) that is about one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

When using solvents like methanol (B129727), unexpected adducts can sometimes form. Studies on aromatic aldehydes have shown that an in-source aldol (B89426) reaction can occur between the protonated aldehyde and methanol, generating an [M+15]⁺ ion. nih.gov Therefore, analysis of 2-(Benzyloxy)-3-chlorobenzaldehyde in methanol could potentially yield an ion at m/z ≈ 261.7. Optimization of ESI source conditions, such as capillary voltage and gas temperature, is crucial for achieving good ionization efficiency, especially for less polar compounds. chromforum.org

| Ion Species | Formula | Calculated m/z | Notes |

| Protonated Molecule [M+H]⁺ | [C₁₄H₁₂³⁵ClO₂]⁺ | ~247.7 | Main ion expected in positive mode ESI. |

| Isotope Peak [M+2+H]⁺ | [C₁₄H₁₂³⁷ClO₂]⁺ | ~249.7 | Confirms the presence of one chlorine atom. |

| Sodium Adduct [M+Na]⁺ | [C₁₄H₁₁³⁵ClNaO₂]⁺ | ~269.7 | Common adduct from trace sodium salts. |

| Methanol Adduct [M+15]⁺ | [C₁₅H₁₅³⁵ClO₂]⁺ | ~261.7 | Possible when methanol is used as a solvent. nih.gov |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (typically the [M+H]⁺ ion from ESI-MS) and analyzing the resulting product ions. The fragmentation patterns are indicative of the molecule's structure and the relative stability of its constituent parts. For aromatic aldehydes, characteristic losses include a hydrogen radical (M-1), carbon monoxide (M-28), and the formyl radical (M-29). docbrown.infomiamioh.edu

In the MS/MS analysis of the [M+H]⁺ ion of 2-(Benzyloxy)-3-chlorobenzaldehyde (m/z ≈ 247.7), several key fragmentation pathways can be predicted based on its structure and general fragmentation rules for similar compounds. miamioh.edulibretexts.org

Loss of the Benzyl Group: The most prominent fragmentation is often the cleavage of the benzylic ether bond. This can result in the formation of the highly stable tropylium ion [C₇H₇]⁺ at m/z 91. The corresponding neutral loss would be 3-chloro-2-hydroxybenzaldehyde (B16314).

Loss of a Phenyl Radical: Cleavage of the C-O bond can lead to the loss of a phenyl radical, though this is generally less common than benzyl group loss.

Loss from the Aldehyde Group: Fragmentation characteristic of aromatic aldehydes includes the loss of a hydrogen atom to form an [M-H]⁺ ion (m/z 246.7) or the loss of carbon monoxide (CO) to produce an ion at m/z 219.7. docbrown.infoquizlet.com

Benzyl Rearrangements: In some cases involving benzyl groups, novel rearrangement reactions can occur where the benzyl group migrates within the ion before fragmentation. nih.gov

These fragmentation pathways help to confirm the connectivity of the benzyloxy, chloro, and aldehyde substituents on the benzene (B151609) ring.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

| ~247.7 | 91.1 | 156.6 | [C₇H₇]⁺ (Tropylium ion) |

| ~247.7 | 219.7 | 28.0 | [M+H-CO]⁺ |

| ~247.7 | 141.0 | 106.7 | [M+H - C₇H₆O]⁺ (Loss of benzaldehyde) |

| ~247.7 | 77.1 | 170.6 | [C₆H₅]⁺ (Phenyl ion) |

X-ray Crystallography for Solid-State Structure and Conformation

While specific crystal structure data for 2-(Benzyloxy)-3-chlorobenzaldehyde is not widely published, analysis of closely related multi-substituted benzaldehyde derivatives provides significant insight into its likely solid-state conformation. rsc.org In analogous structures containing a 2-benzyloxy substituent, the molecule often adopts an anti-configuration about the C-O-C ether linkage, as described by the relevant torsion angles. rsc.org For example, the torsion angle defining the orientation of the benzyl group relative to the benzaldehyde ring (C-C-O-C) is typically around 170-180°. rsc.org

The crystal packing is stabilized by a network of weak intermolecular interactions, including C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking between the aromatic rings. rsc.org These non-covalent interactions play a crucial role in the formation of the supramolecular structure. rsc.org The presence of the chlorine atom may also introduce halogen bonding interactions, further influencing the crystal packing.

| Structural Parameter | Expected Observation/Value | Significance |

| Molecular Conformation | Non-planar | Due to the flexible benzyloxy group. |

| C-O-C-C Torsion Angle | ~170-180° (anti-configuration) | Describes the orientation of the benzyl group. rsc.org |

| Intermolecular Interactions | C–H⋯O, C–H⋯π, π–π stacking | Stabilize the crystal lattice. rsc.org |

| Supramolecular Structure | Formation of 2D sheets or 3D frameworks | Dependent on the specific packing interactions. rsc.org |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's empirical formula and is a key criterion for purity.

For 2-(Benzyloxy)-3-chlorobenzaldehyde, the molecular formula is C₁₄H₁₁ClO₂. The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, and oxygen. This data is essential for confirming the identity of a newly synthesized batch of the compound. For instance, aroylhydrazones derived from 2-chlorobenzaldehyde have been characterized using this method to confirm their proposed structures. researchgate.net

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 68.16 |

| Hydrogen | H | 1.008 | 4.49 |

| Chlorine | Cl | 35.453 | 14.37 |

| Oxygen | O | 15.999 | 12.97 |

| Total | MW = 246.69 | 100.00 |

An experimental result from an elemental analyzer showing C: 68.2%, H: 4.5%, would be considered a good match, thus confirming the empirical formula of the purified compound.

Chromatographic Methods for Purity and Separation (e.g., GC-MS, TLC)

Chromatographic techniques are indispensable for the separation and purity assessment of organic compounds like 2-(Benzyloxy)-3-chlorobenzaldehyde. They are widely used to monitor the progress of a synthesis and to isolate the final product from unreacted starting materials, by-products, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for compounds that are volatile and thermally stable. 2-(Benzyloxy)-3-chlorobenzaldehyde can be analyzed by GC-MS, where it would be separated from other components in a mixture based on its boiling point and polarity. analytice.com After separation, the compound enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. nih.gov The method can also be used for quantitative analysis to determine the precise purity level. analytice.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for qualitative analysis. A small spot of the compound dissolved in a suitable solvent is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a developing chamber with a mobile phase (eluent). The components of the mixture travel up the plate at different rates depending on their affinity for the stationary and mobile phases. The position of the compound is visualized (e.g., under UV light) and its retention factor (Rf) is calculated. For 2-(Benzyloxy)-3-chlorobenzaldehyde, TLC can be used to:

Quickly check the purity of a sample (a pure compound should ideally show a single spot).

Monitor the progress of a reaction by observing the disappearance of starting material spots and the appearance of the product spot.

Help determine the appropriate solvent system for larger-scale purification by column chromatography. acs.org

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting molecular properties. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules. DFT calculations are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. Functionals like B3LYP and M06HF are commonly employed for these types of analyses. rsc.org

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. conicet.gov.ar For a flexible molecule like 2-(Benzyloxy)-3-chlorobenzaldehyde, which has several rotatable single bonds, this is not a trivial task. The molecule can exist in multiple spatial arrangements, or conformations, each with a different energy.

Conformational analysis is the systematic study of these different conformers to identify the most stable, low-energy forms. arxiv.orgufms.br For 2-(Benzyloxy)-3-chlorobenzaldehyde, key rotations would occur around the C-O bonds of the ether linkage and the C-C bond connecting the aldehyde group to the aromatic ring. Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformer, a process known as a potential energy surface scan. ufms.br Advanced algorithms, such as Bayesian Optimization, can efficiently search the vast conformational space to locate the global energy minimum and other low-energy conformers that may be present in a real-world sample. chemrxiv.org The final optimized geometries represent the most probable structures of the molecule. arxiv.org

Table 1: Typical Parameters for DFT-Based Geometry Optimization

| Parameter | Description | Typical Values/Methods |

| Method | The theoretical model used for the calculation. | Density Functional Theory (DFT) |

| Functional | The specific approximation to the exchange-correlation energy in DFT. | B3LYP, M06-2X, ωB97X-V |

| Basis Set | The set of mathematical functions used to build the molecular orbitals. | 6-311++G(d,p), cc-pVTZ |

| Environment | The medium in which the calculation is performed. | Gas Phase (vacuum) or Solvated (using models like PCM) |

This table presents common parameters used in the computational study of organic molecules.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, twisting) of that vibrational mode. Comparing the calculated spectrum to an experimental one helps to confirm the structure of the synthesized compound and aids in the assignment of complex spectral bands. nih.gov For instance, the characteristic C=O stretching frequency of the aldehyde group and the C-O-C stretching of the ether linkage can be precisely calculated. nih.gov Theoretical frequencies are often systematically higher than experimental ones, so a scaling factor is typically applied to improve the correlation. nih.gov

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. arxiv.org This is particularly useful for complex molecules where spectral peaks may overlap or be difficult to assign unambiguously. The calculation involves determining the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in the molecule's optimized geometry. chemicalbook.com The accuracy of predicted NMR shifts is highly sensitive to the choice of the DFT functional and basis set, with specialized basis sets like pcS-1 often used for this purpose. nih.govresearchgate.net Calculations can help distinguish between different isomers or conformers, as the chemical shift of a nucleus is highly dependent on its local electronic environment.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Benzyloxy)-3-chlorobenzaldehyde

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H NMR | Aldehyde (-CHO) | 9.9 - 10.2 |

| Benzyl (B1604629) (-CH₂) | 5.1 - 5.3 | |

| Aromatic (Phenyl) | 7.3 - 7.6 | |

| Aromatic (Chlorophenyl) | 7.1 - 7.8 | |

| ¹³C NMR | Carbonyl (C=O) | 188 - 192 |

| Benzyl (-CH₂) | 70 - 75 | |

| C-O (Chlorophenyl) | 155 - 158 | |

| C-Cl (Chlorophenyl) | 130 - 134 | |

| Other Aromatic | 115 - 140 |

Note: This table contains hypothetical data based on typical chemical shift ranges for similar functional groups. Actual predicted values would result from specific DFT calculations.

DFT provides deep insight into the electronic structure of a molecule, which governs its reactivity. Key descriptors include the Molecular Electrostatic Potential (MESP) and frontier molecular orbitals (HOMO and LUMO).

The MESP map is a color-coded visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It reveals the charge distribution and helps predict how the molecule will interact with other chemical species.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. For 2-(Benzyloxy)-3-chlorobenzaldehyde, this would be concentrated around the carbonyl oxygen atom.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are sites for nucleophilic attack. These would be found near the aldehydic hydrogen and, to a lesser extent, the other hydrogen atoms.

Frontier Molecular Orbitals , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. conicet.gov.ar A small gap suggests the molecule is more polarizable and reactive.

Table 3: Key Electronic and Reactivity Descriptors from DFT

| Descriptor | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A small gap implies higher reactivity. |

| MESP | Molecular Electrostatic Potential. | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. |

This table outlines important descriptors calculated via DFT to understand a molecule's electronic properties and reactivity.

Tautomers are structural isomers that can readily interconvert. The most common form for aldehydes is keto-enol tautomerism. For 2-(Benzyloxy)-3-chlorobenzaldehyde, the aldehyde ("keto") form is overwhelmingly dominant. The alternative "enol" tautomer, 1-chloro-2-(benzyloxy)-3-(hydroxymethylene)benzene, would be highly unstable.

While this tautomerism is not significant under normal conditions, DFT calculations can be used to quantify the energetic difference between the two forms. By performing geometry optimization and frequency calculations on both the aldehyde and its corresponding enol tautomer, the relative Gibbs free energies can be determined. Such a calculation would confirm that the aldehyde form is many kcal/mol more stable than the enol form, explaining why only the aldehyde is observed experimentally.

Mechanistic Pathway Elucidation

Beyond static properties, computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. This involves identifying all intermediates and, crucially, the high-energy transition states that connect them.

For a reaction involving 2-(Benzyloxy)-3-chlorobenzaldehyde, such as its conversion to an acetal (B89532), computational methods can be used to model the entire reaction mechanism. scispace.com This was demonstrated in studies on the acetalization of similar molecules like 2-chlorobenzaldehyde (B119727) and 3-chlorobenzaldehyde (B42229). scispace.comeudl.eu

The process involves:

Optimizing the Geometries: The structures of the reactants (aldehyde and alcohol), any intermediates (e.g., hemiacetal), and the final products (acetal and water) are optimized. scispace.com

Locating the Transition State (TS): For each step of the reaction (e.g., the nucleophilic attack of the alcohol on the protonated carbonyl carbon), a transition state search is performed. The TS is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. Its structure represents the highest energy point along the reaction pathway.

Calculating Reaction Barriers: The energy difference between the reactants and the transition state is the activation energy or reaction barrier. This barrier determines the rate of the reaction. A high barrier indicates a slow reaction, while a low barrier suggests a fast one.

By mapping the energies of all species along the reaction coordinate, a complete energy profile for the reaction can be constructed, providing a detailed understanding of the mechanism that would be difficult to obtain through experiments alone. eudl.eu

Table 4: Example Energy Profile Data for a Reaction Step

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Starting materials (e.g., Aldehyde + Alcohol) | 0 (Reference) |

| Transition State (TS) | Highest energy point of the reaction step. | +ΔE‡ (Activation Barrier) |

| Intermediate | A stable species formed during the reaction (e.g., Hemiacetal). | ΔE_int |

| Products | Final species formed in the step. | ΔE_rxn |

This table illustrates the type of data generated from mechanistic pathway calculations, showing the relative energies of points along a reaction coordinate.

Isotopic Labeling Studies and Computational Validation (e.g., ¹⁸O-labeling for Aldehyde Transformations)

Isotopic labeling is a powerful technique for elucidating reaction mechanisms, particularly for transformations involving the aldehyde group. In conjunction with computational validation, it provides definitive evidence for specific bond-forming and bond-breaking events. While direct isotopic labeling studies on 2-(Benzyloxy)-3-chlorobenzaldehyde are not prominent in the literature, the principles can be understood from studies on related aldehyde transformations, such as enzymatic oxidation.

One of the key transformations aldehydes undergo is oxidation to carboxylic acids. A common method to probe the mechanism of such reactions is through the use of ¹⁸O-labeling. For instance, in cytochrome P450-catalyzed oxidative deformylation of aldehydes, ¹⁸O-labeling helps to distinguish between different proposed reactive intermediates. nih.gov

Hypothetical ¹⁸O-Labeling Scenario for Aldehyde Oxidation:

Consider the oxidation of an aldehyde. The reaction could proceed via different pathways, which can be distinguished by the source of the oxygen atom incorporated into the final carboxylic acid product.

Pathway A (Hydration-Dehydrogenation): The aldehyde is first hydrated by a water molecule (H₂¹⁸O) to form a gem-diol intermediate. Subsequent oxidation of this intermediate would incorporate the ¹⁸O from the water into the carboxylic acid.

Pathway B (Direct Oxidation): An oxidizing agent, for example, a metal-peroxo species from an ¹⁸O₂ source, directly attacks the aldehyde carbonyl, incorporating an oxygen atom from the oxidant.

Strategies for broader profiling of aldehydes in complex biological samples also utilize stable isotope labeling. nih.gov Methods using reagents like ¹²C-/¹³C-dansylhydrazine allow for the derivatization of carbonyl-containing compounds, which can then be detected and quantified with high accuracy using mass spectrometry, demonstrating the versatility of isotopic labeling in studying aldehydes. acs.org

Solvent Effects and Catalytic Role Analysis in Reaction Mechanisms

The chemical environment, dictated by the solvent and the presence of catalysts, profoundly influences the reaction rates and mechanisms of carbonyl compounds. Computational studies are instrumental in quantifying these effects for molecules like 2-(Benzyloxy)-3-chlorobenzaldehyde.

Solvent Effects:

The polarity of the solvent can significantly alter reaction pathways. For instance, in reactions involving charged intermediates or transition states, polar solvents can offer stabilization, thereby lowering the activation energy. DFT calculations combined with continuum solvent models (like PCM) or explicit solvent molecules in QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can model these interactions. nih.govdntb.gov.ua Studies on the solvolysis of related benzoyl chlorides show that changes in solvent composition (e.g., ethanol-water mixtures) can shift the mechanism from a dissociative (Sₙ1-like) to an associative (Sₙ2-like) pathway. dntb.gov.ua For 2-(Benzyloxy)-3-chlorobenzaldehyde, the large dipole moment associated with the carbonyl group and the chlorine substituent implies that its reactivity will be highly sensitive to the solvent's polarity and its ability to form hydrogen bonds.

Catalytic Role Analysis:

Computational chemistry provides deep insights into how catalysts accelerate reactions. A pertinent example is the acid-catalyzed acetalization of 2-chlorobenzaldehyde, a structurally similar precursor. scispace.com Ab initio calculations have been used to map the entire reaction mechanism.

The process begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., HCl), which drastically increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of an alcohol molecule to form a hemiacetal intermediate. Further protonation of the hydroxyl group of the hemiacetal and subsequent elimination of a water molecule generates a resonance-stabilized carbocation, which is then attacked by a second alcohol molecule to yield the final acetal product. scispace.com

Computational calculations for each step of this mechanism reveal the energy profile of the reaction.

Table 1: Calculated Relative Energies in the Acetalization of 2-Chlorobenzaldehyde Data derived from a study on 2-chlorobenzaldehyde, which serves as a model for 2-(benzyloxy)-3-chlorobenzaldehyde.

| Species | Calculation Method | Basis Set | Relative Energy (kJ/mol) |

| 2-Chlorobenzaldehyde Substrate | Ab initio | 6-31G | 0.00 |

| Hemiacetal Intermediate | Ab initio | 6-31G | 536.85 |

| Acetal Product | Ab initio | 6-31G* | 20.92 |

| Source: Adapted from computational studies on 2-chlorobenzaldehyde acetalization. scispace.com |

The high energy of the hemiacetal intermediate indicates its instability and transient nature, a key feature of the reaction mechanism confirmed by computational models. scispace.com Similar principles apply to organocatalysis, where catalysts like proline interact with aldehyde substrates, and computational studies help elucidate the interactions that can be either beneficial or detrimental to the reaction rate. unife.it

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for detailing reaction mechanisms, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations treat atoms as classical particles and use force fields to describe their interactions, allowing for the observation of conformational changes, solvent interactions, and binding events on a nanosecond to microsecond timescale.

For a molecule like 2-(Benzyloxy)-3-chlorobenzaldehyde, MD simulations can reveal:

Conformational Flexibility: The molecule possesses several rotatable bonds, including the C-C bond of the aldehyde group and the bonds within the benzyloxy moiety. MD simulations can explore the potential energy surface to identify low-energy conformations and the barriers between them. This is crucial for understanding how the molecule might orient itself when approaching a reactant or binding to a catalyst or an enzyme active site.

Solvation Dynamics: MD can simulate the explicit arrangement and rearrangement of solvent molecules around the solute. It can provide a detailed picture of the hydrogen-bonding network (in protic solvents) and how it stabilizes the ground and transition states of the molecule during a reaction.

Interaction with Biomolecules: In a biological context, MD simulations are widely used to study how small molecules interact with proteins. nih.govresearchgate.net If 2-(Benzyloxy)-3-chlorobenzaldehyde were to be investigated as a potential enzyme inhibitor, MD simulations could model its entry into the enzyme's active site, identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), and calculate the binding free energy. Such simulations have been used to study the binding of substituted benzaldehydes to proteins like human serum albumin. nih.gov The stability of the resulting protein-ligand complex can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) over the simulation time. researchgate.net

By providing a view of the molecule in motion, MD simulations complement the static, energy-focused picture from quantum mechanical calculations, offering a more complete understanding of the chemical and physical behavior of 2-(Benzyloxy)-3-chlorobenzaldehyde.

Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The current synthesis of benzaldehyde (B42025) derivatives often relies on multi-step processes that may not be optimal in terms of sustainability and atom economy. Future research should prioritize the development of greener synthetic pathways. This includes exploring the use of less expensive and more environmentally benign starting materials. For instance, methods analogous to those used for producing related compounds, such as the fluorination of 2,3-dichlorobenzonitrile (B188945) followed by hydrolysis and oxidation, could be adapted. google.com Investigating one-pot syntheses or tandem reactions that minimize intermediate isolation steps would also contribute to more sustainable processes. The principles of green chemistry, such as using non-toxic solvents and catalysts, should be central to the design of these new routes.

Exploration of Novel Catalytic Transformations for Functionalization

The functionalization of the 2-(Benzyloxy)-3-chlorobenzaldehyde scaffold is key to accessing a wider range of derivatives with unique properties. While methods like ortho-lithiation have been used for the functionalization of similar structures like 3-chlorobenzaldehyde (B42229), future research should focus on novel catalytic transformations. researchgate.net This could involve the use of transition-metal catalysis for C-H activation, allowing for the direct introduction of functional groups at specific positions on the aromatic ring with high selectivity. Furthermore, exploring biocatalysis could offer highly specific and environmentally friendly methods for transformations such as reductions, oxidations, or the formation of new carbon-carbon bonds. The aldehyde functional group itself is also a prime target for novel catalytic transformations, including asymmetric synthesis to produce chiral molecules. wiserpub.com

Design of Advanced Derivatives with Tunable Reactivity

The design and synthesis of advanced derivatives of 2-(Benzyloxy)-3-chlorobenzaldehyde with tunable reactivity is a significant area for future investigation. By systematically modifying the substituents on the aromatic ring, the electronic and steric properties of the molecule can be precisely controlled. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can alter the reactivity of the aldehyde group and the susceptibility of the aromatic ring to further substitution. researchgate.net This would allow for the creation of a library of compounds with a range of chemical properties, tailored for specific applications in materials science, agrochemicals, or as pharmaceutical intermediates.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of 2-(Benzyloxy)-3-chlorobenzaldehyde and its derivatives with flow chemistry and automated platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. rsc.orgnih.gov This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. nih.gov Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and starting materials, accelerating the discovery of new derivatives and optimizing their synthesis. beilstein-journals.org

Synergistic Application of Experimental and Computational Approaches for Mechanistic Discovery

A powerful strategy for advancing the chemistry of 2-(Benzyloxy)-3-chlorobenzaldehyde is the synergistic application of experimental and computational methods. columbia.edunih.gov Computational chemistry, including density functional theory (DFT) and ab initio methods, can provide deep insights into reaction mechanisms, transition states, and the electronic structure of intermediates. kemdikbud.go.idresearchgate.net This theoretical understanding can guide the design of new experiments and the development of more efficient synthetic routes. nih.gov For example, computational studies can predict the most likely sites for functionalization or the optimal catalyst for a particular transformation, which can then be verified experimentally. This integrated approach has the potential to significantly accelerate the pace of research and discovery in this area. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Benzyloxy)-3-chlorobenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves benzyl protection of a hydroxyl group on a chlorobenzaldehyde precursor. For example, nucleophilic substitution using benzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) introduces the benzyloxy group. Reaction conditions such as temperature (optimized at 80–100°C), solvent polarity, and catalyst choice (e.g., phase-transfer catalysts) significantly impact yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde .

Q. What spectroscopic techniques are most effective for characterizing 2-(Benzyloxy)-3-chlorobenzaldehyde?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. The benzyloxy group’s methylene protons (OCH₂Ph) resonate as a singlet or multiplet at δ 4.8–5.2 ppm. Aromatic protons show splitting patterns indicative of substitution (e.g., para-chloro vs. ortho-chloro effects) .

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde, while C-O-C (benzyloxy) appears near 1250 cm⁻¹. Chlorine substitution may cause subtle shifts in aromatic C-Cl stretches .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) at m/z ~246 (C₁₄H₁₁ClO₂) confirm molecular weight .

Q. What safety precautions are essential when handling 2-(Benzyloxy)-3-chlorobenzaldehyde?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritation; wash immediately with soap and water if exposed. Store under inert atmosphere (argon) at 2–8°C to prevent aldehyde oxidation. Decompose waste with 10% NaOH solution to neutralize reactive groups .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in reactions involving 2-(Benzyloxy)-3-chlorobenzaldehyde?

- Methodological Answer : The benzyloxy group at position 2 exerts steric hindrance, directing electrophilic substitution (e.g., nitration, halogenation) to the less hindered positions (e.g., position 5 or 6). Electron-withdrawing chloro at position 3 deactivates the ring, favoring meta-directing reactions. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices and electrostatic potential maps .

Q. How can conflicting reports on catalytic efficiency in cross-coupling reactions involving this compound be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity, catalyst loading, or substrate purity. Design a Design of Experiments (DOE) matrix to test variables (e.g., Pd(OAc)₂ vs. PdCl₂, ligand types, solvent dielectric constants). Use GC-MS or HPLC to quantify side products (e.g., dehalogenated byproducts) and optimize turnover numbers (TONs) .

Q. What are the degradation pathways of 2-(Benzyloxy)-3-chlorobenzaldehyde under environmental conditions, and how do its byproducts impact ecotoxicity?

- Methodological Answer : Photolysis studies (UV-Vis irradiation in aqueous media) reveal cleavage of the benzyloxy group, forming 3-chlorosalicylaldehyde. Ecotoxicity assays (e.g., Daphnia magna LC50) show increased toxicity of chlorinated byproducts. Mitigation strategies include TiO₂ photocatalysis to mineralize aromatic intermediates .

Q. What role does this compound play in multicomponent reactions (MCRs) for heterocycle synthesis?